

An In-depth Technical Guide to the Molecular Structure of 4-Bromopyridazine Hydrobromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromopyridazine Hydrobromide*

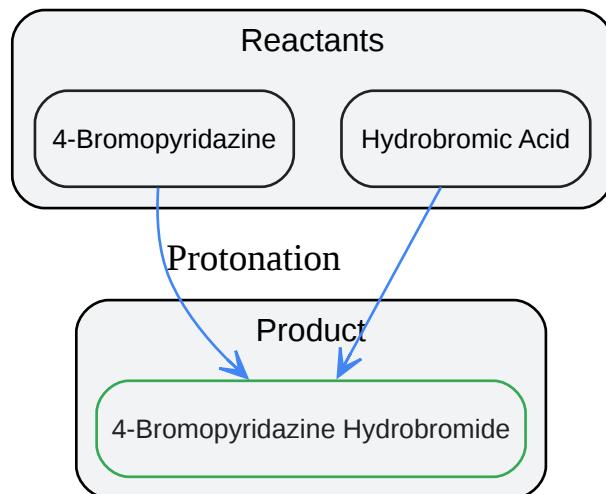
Cat. No.: *B1146793*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of **4-Bromopyridazine Hydrobromide**. It is a crucial intermediate in the synthesis of various pharmacologically active compounds, including γ -secretase modulators.^{[1][2]} This document collates available data on its chemical and physical properties, provides a detailed synthesis protocol, and discusses its spectroscopic characteristics. The information presented is intended to support research and development activities in medicinal chemistry and materials science.


Molecular Structure and Chemical Properties

4-Bromopyridazine Hydrobromide is the hydrobromide salt of the heterocyclic compound 4-bromopyridazine. The structure consists of a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a bromine atom at the 4-position. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms of the pyridazine ring by hydrobromic acid.

The presence of the bromine atom and the electron-deficient pyridazine ring makes this compound a versatile building block in organic synthesis, particularly in cross-coupling reactions.

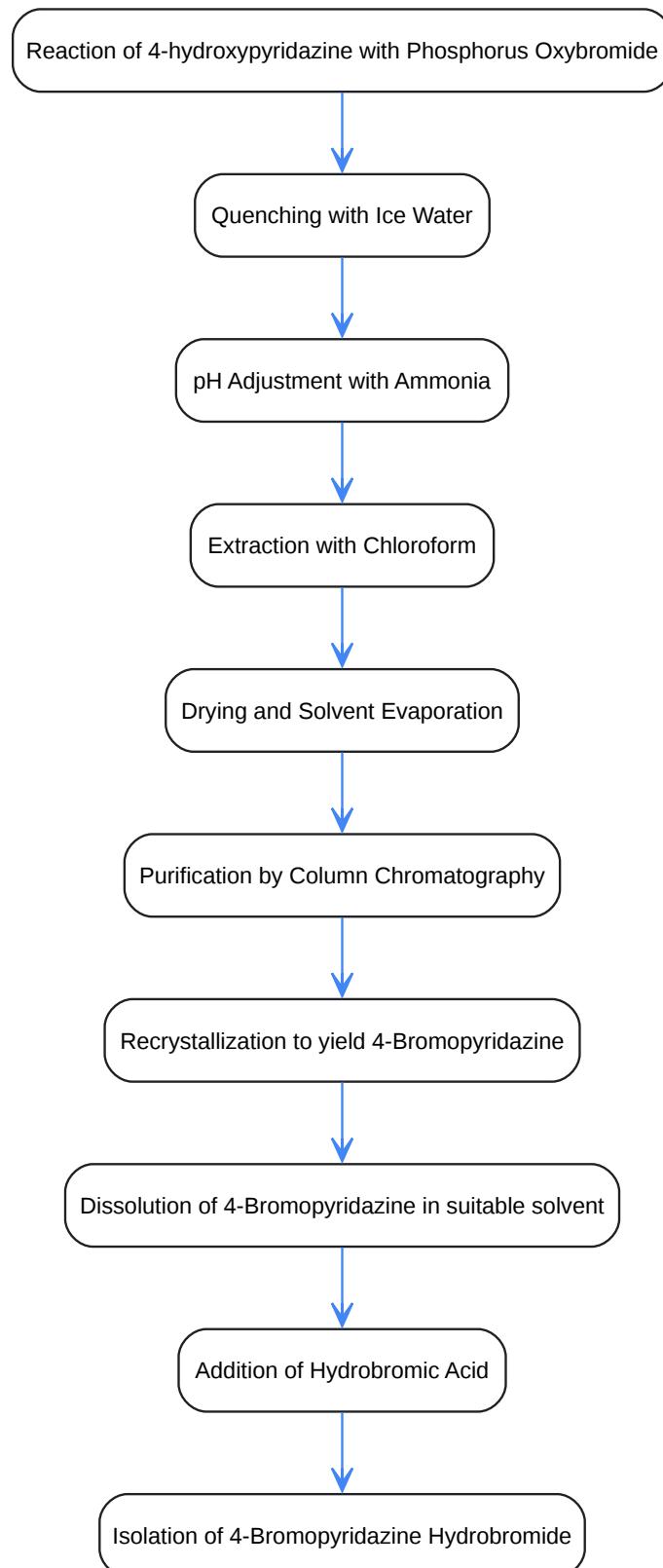
Visualization of the Molecular Structure

The logical relationship for the formation of **4-Bromopyridazine Hydrobromide** from its constituent parts can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Formation of **4-Bromopyridazine Hydrobromide**.

Physicochemical Properties


A summary of the key physicochemical properties of **4-Bromopyridazine Hydrobromide** is presented in the table below.

Property	Value	Reference
CAS Number	1220039-64-4	[3] [4]
Molecular Formula	C4H4Br2N2	[3] [5] [6]
Molecular Weight	239.90 g/mol	[6] [7] [8]
Appearance	Solid	[7]
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	[7]
InChI	1S/C4H3BrN2.BrH/c5-4-1-2-6-7-3-4;/h1-3H;1H	[7] [8]
InChIKey	KSJDIQGRNABAMU-UHFFFAOYSA-N	[7]
SMILES	BrC1=CC=NN=C1.[H]Br	[1]

Synthesis Protocol

The synthesis of **4-Bromopyridazine Hydrobromide** can be achieved in a two-step process. The first part involves the synthesis of the free base, 4-bromopyridazine, from 4-hydroxypyridazine. This is followed by the formation of the hydrobromide salt. The following protocol is based on an industrial preparation method for 4-bromopyridazine.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Bromopyridazine Hydrobromide**.

Synthesis of 4-Bromopyridazine

This procedure is adapted from a patented industrial method.

Materials:

- 4-hydroxypyridazine
- Phosphorus oxybromide (POBr₃)
- Ice water
- Concentrated ammonia solution (25%)
- Chloroform
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Petroleum ether
- Cyclohexane

Procedure:

- In a reaction vessel, add 4-hydroxypyridazine to phosphorus oxybromide.
- Heat the reaction mixture to 80-120°C and maintain for 1-3 hours.
- After the reaction is complete, cool the mixture and concentrate under reduced pressure to remove excess POBr₃.
- Carefully quench the residue by the slow, dropwise addition of ice water.
- Adjust the pH of the solution to 8.0 using a concentrated ammonia solution.
- Extract the aqueous layer with chloroform.

- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and evaporate the chloroform under reduced pressure.
- Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.
- Collect the relevant fractions and remove the solvent under vacuum.
- Recrystallize the resulting solid from cyclohexane to obtain pure 4-bromopyridazine.

Preparation of 4-Bromopyridazine Hydrobromide

- Dissolve the purified 4-bromopyridazine in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).
- Cool the solution in an ice bath.
- Slowly add one equivalent of a solution of hydrobromic acid in a compatible solvent (e.g., HBr in acetic acid or ethereal HBr).
- Stir the mixture at a low temperature, which should result in the precipitation of **4-Bromopyridazine Hydrobromide**.
- Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Data

Detailed spectroscopic data for **4-Bromopyridazine Hydrobromide** is not readily available in the public domain. The data presented here is based on expected values and data for the free base, 4-bromopyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridazine ring. Due to the electron-withdrawing nature of the nitrogen atoms and the bromine atom, these signals will be downfield. The

protonation of one of the nitrogen atoms in the hydrobromide salt will likely cause a further downfield shift of the adjacent protons.

- ^{13}C NMR: The carbon NMR spectrum should exhibit four distinct signals for the four carbon atoms of the pyridazine ring. The carbon atom attached to the bromine (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The other three carbon signals will appear in the typical aromatic region for heterocyclic compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromopyridazine Hydrobromide** is expected to show characteristic absorption bands:

- N-H stretch: A broad band in the region of 2500-3000 cm^{-1} due to the N^+-H bond of the hydrobromide salt.
- C-H aromatic stretch: Bands above 3000 cm^{-1} .
- C=C and C=N aromatic ring stretches: Multiple sharp bands in the 1400-1600 cm^{-1} region.
- C-Br stretch: A strong absorption in the fingerprint region, typically below 800 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry of **4-Bromopyridazine Hydrobromide** would typically be performed on the free base. The mass spectrum of 4-bromopyridazine is expected to show a molecular ion peak (M^+) and a characteristic isotopic pattern (M^+ and $\text{M}+2^+$ peaks of nearly equal intensity) due to the presence of the bromine atom.

Applications in Drug Development

4-Bromopyridazine Hydrobromide is a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the preparation of γ -secretase modulators, which are being investigated for the treatment of Alzheimer's disease.[\[1\]](#)[\[2\]](#) Its reactivity in cross-coupling reactions allows for the introduction of the pyridazine moiety into complex molecular architectures.

Safety and Handling

4-Bromopyridazine Hydrobromide should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. The compound is typically stored in a freezer under an inert atmosphere to maintain its stability.^[7]

This guide provides a foundational understanding of **4-Bromopyridazine Hydrobromide** for professionals in the chemical and pharmaceutical sciences. Further experimental investigation is encouraged to fully elucidate its properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1220039-64-4|4-Bromopyridazine hydrobromide|BLD Pharm [bldpharm.com]
- 2. 4-BroMopyridazine HydrobroMide | 1220039-64-4 [chemicalbook.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. spectrabase.com [spectrabase.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-BroMopyridazine HydrobroMide(1220039-64-4)FT-IR [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 4-Bromopyridazine Hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1146793#4-bromopyridazine-hydrobromide-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com